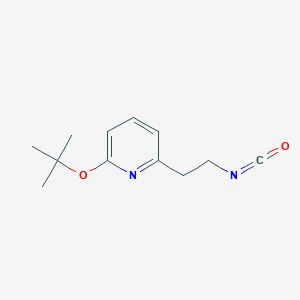![molecular formula C8H14ClNO2 B1378205 exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 68322-48-5](/img/structure/B1378205.png)
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Descripción general
Descripción
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which is a characteristic feature of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the construction of the bicyclic framework followed by functional group modifications. One common synthetic route starts with the cyclization of suitable precursors to form the bicyclic core. This can be achieved through:
Intramolecular Cyclization: Using starting materials that contain the necessary functional groups to form the bicyclic structure in a single step.
Stepwise Synthesis: Building the bicyclic core through a series of reactions, such as aldol condensations, Michael additions, and subsequent cyclizations.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. Its structure allows it to bind to specific receptors or enzymes, making it a useful tool in studying biochemical pathways.
Medicine
Medicinally, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological targets, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure provides a versatile platform for developing new products.
Mecanismo De Acción
The mechanism of action of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
Tropane: Shares the bicyclic structure but differs in functional groups.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Another tropane alkaloid used medicinally for its anticholinergic properties.
Uniqueness
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of exo-8-Azabicyclo[321]octane-3-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAUMPVIUINZHM-FXFNDYDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)
![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)







![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)
